4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo-
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Overview
Description
4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- is a complex organic compound with the molecular formula C10H16N2O4S4 and a molecular weight of 356.505 g/mol . This compound is known for its unique structure, which includes multiple sulfur and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- involves several steps. One common method includes the reaction of propionic acid derivatives with ethylenebis(dithiocarbamate) under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds into thiols using reducing agents like dithiothreitol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 4,11-Dithia-6,9-diazatetradecane-1,14-dioic acid, 5,10-dithioxo- include:
Propionic acid, 3-mercapto-, ethylenebis(dithiocarbamate): This compound shares a similar structure but differs in its functional groups and reactivity.
Carbamic acid, ethylenebis(dithio-, diester with 3-mercaptopropionic acid): Another related compound with distinct chemical properties and applications
Properties
CAS No. |
13208-82-7 |
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Molecular Formula |
C10H16N2O4S4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-[2-(2-carboxyethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H16N2O4S4/c13-7(14)1-5-19-9(17)11-3-4-12-10(18)20-6-2-8(15)16/h1-6H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |
InChI Key |
XZDBWFBHEORTNG-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=S)NCCNC(=S)SCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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